molecular formula C14H14ClN3OS2 B2404489 2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 864918-98-9

2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

Cat. No. B2404489
M. Wt: 339.86
InChI Key: LZQMULWONDDBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-thiadiazol ring, a chlorophenyl group, a sulfanyl group, and a pyrrolidin-1-ylethanone group. These groups could potentially give the compound a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the 1,2,4-thiadiazol ring and the chlorophenyl group would likely contribute to the compound’s rigidity and shape. The sulfanyl group could potentially form hydrogen bonds, influencing the compound’s interactions with other molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the sulfanyl group could participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorophenyl group could increase the compound’s lipophilicity, influencing its solubility and distribution in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new therapeutic agents .

properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS2/c15-11-6-2-1-5-10(11)13-16-14(21-17-13)20-9-12(19)18-7-3-4-8-18/h1-2,5-6H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQMULWONDDBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

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